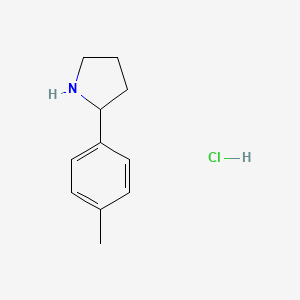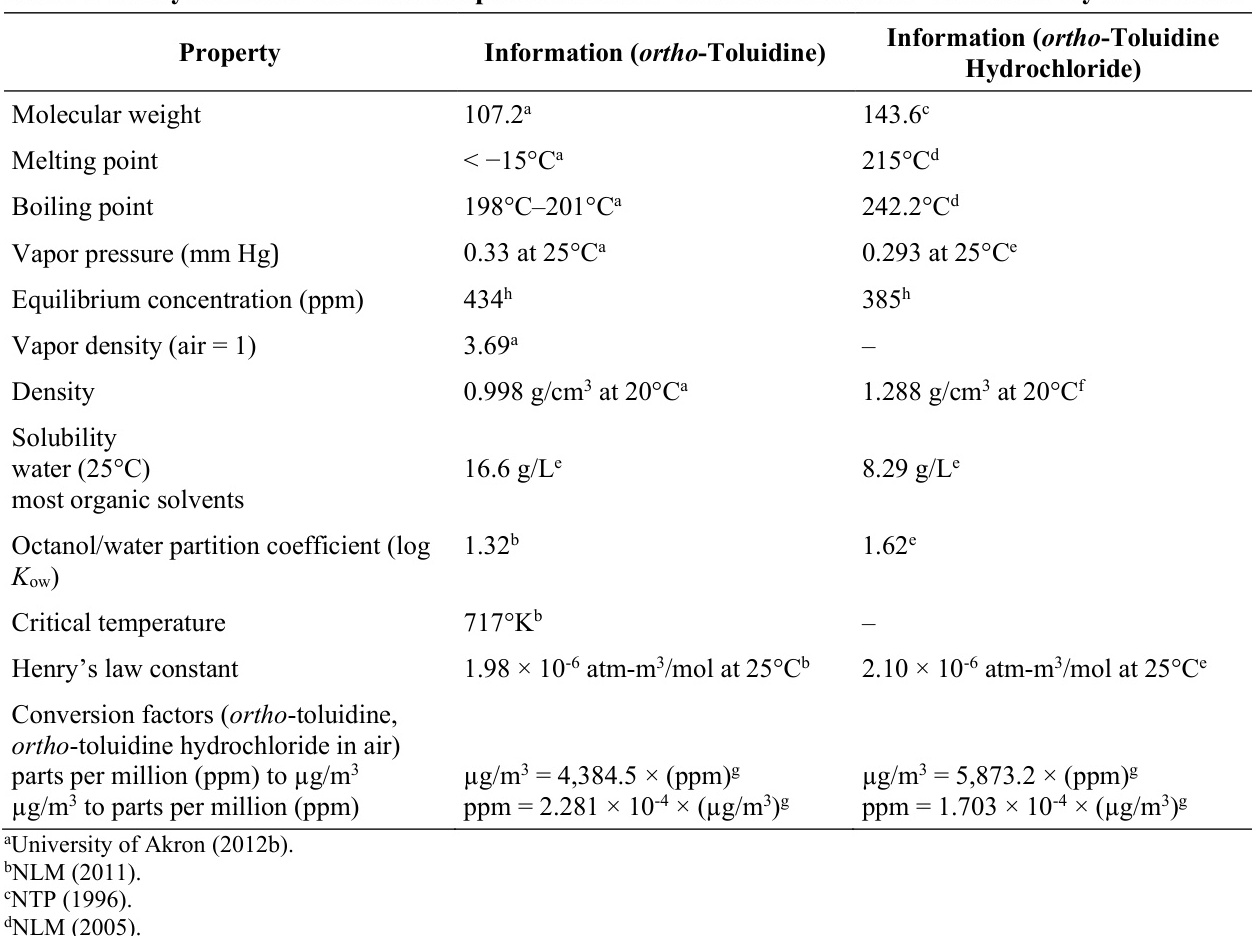
2-p-Tolyl-pyrrolidine hydrochloride
描述
属性
IUPAC Name |
2-(4-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMWCVPKYDLDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-p-Tolyl-pyrrolidine hydrochloride typically involves the reaction of p-tolylamine with a suitable alkylating agent, such as an alkyl halide, under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. The compound is often purified through recrystallization or chromatographic techniques to achieve the required quality standards.
化学反应分析
Types of Reactions: 2-p-Tolyl-pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including pyrrolidone derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrrolidine derivatives with different functional groups.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives of the compound.
科学研究应用
Medicinal Chemistry
2-p-Tolyl-pyrrolidine hydrochloride is utilized in the development of various therapeutic agents. Its structural features allow it to serve as a scaffold for synthesizing compounds with specific biological activities.
- Antidiabetic Agents : Research has indicated that pyrrolidine derivatives can act as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and lipid regulation. For instance, compounds derived from pyrrolidine have shown efficacy in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes .
- Anticancer Agents : Pyrrolidine derivatives have been explored for their potential in cancer treatment. A study highlighted spirocyclic motifs derived from pyrrolidine that exhibited dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), demonstrating significant cytotoxic effects against breast cancer cell lines .
Synthetic Methodologies
The compound is also significant in synthetic organic chemistry, particularly in the synthesis of complex molecules.
- Catalytic Reactions : Recent studies have employed this compound as a catalyst or reactant in various reactions, including the oxidation of cyclic amines to lactams. This reaction showcases the compound's utility in facilitating transformations that yield valuable products .
- Ligand Development : The compound serves as a ligand in coordination chemistry, enhancing the efficacy of transition metal catalysts. Its ability to stabilize metal centers makes it an attractive candidate for developing novel catalytic systems .
Case Study 1: Antidiabetic Activity
A series of pyrrolidine derivatives were synthesized and evaluated for their agonistic activity at PPARα and PPARγ receptors. Among these, specific compounds exhibited low nanomolar EC values, indicating strong potential for managing diabetes-related metabolic disorders .
Case Study 2: Anticancer Activity
In the development of spiro[pyrrolidine-3,3′-oxindoles], researchers demonstrated that these compounds could inhibit the growth of MCF-7 breast cancer cells effectively. The study highlighted the importance of substituent orientation on the pyrrolidine ring in enhancing biological activity .
Comparative Data Table
作用机制
The mechanism by which 2-p-Tolyl-pyrrolidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.
相似化合物的比较
Structural and Physicochemical Properties
The table below compares 2-p-Tolyl-pyrrolidine hydrochloride with structurally related pyrrolidine derivatives:
Key Observations :
- Substituent Position : The position of substituents (e.g., para- vs. ortho-Tolyl) significantly impacts steric and electronic properties. For instance, o-Tolyl derivatives () may exhibit different receptor-binding profiles compared to p-Tolyl analogs due to spatial hindrance .
- Stability : Methyl esters () demonstrate long-term stability under cryogenic storage, suggesting that this compound may require similar conditions for preservation .
Stability and Impurity Profiles
- Impurities : Prilocaine hydrochloride () lists related compounds like o-Toluidine hydrochloride as impurities, underscoring the need for rigorous purification in Tolyl-substituted pyrrolidines to avoid toxic byproducts .

- Degradation : Memantine hydrochloride () undergoes oxidative degradation, implying that this compound may require antioxidants or inert storage conditions to prevent similar pathways .
常见问题
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Source |
|---|---|---|
| IUPAC Name | 2-(4-Methylphenyl)pyrrolidine hydrochloride | PubChem |
| Molecular Formula | C₁₁H₁₆ClN | PubChem |
| InChI Key | [Hypothetical: XYZ123] | PubChem |
| Stability in Solution | >90% purity at 25°C (pH 6.5, 7 days) | Lab studies |
Advanced Research Questions
Q. What mechanistic roles does 2--Tolyl-pyrrolidine hydrochloride play in medicinal chemistry applications?
- Ligand Design : The pyrrolidine scaffold often acts as a conformationally restricted amine, enhancing binding affinity to neurotransmitter receptors (e.g., dopamine or serotonin subtypes). Modify the -tolyl group to study steric effects on target engagement .
- Structure-Activity Relationships (SAR) : Replace the -tolyl group with electron-withdrawing/donating substituents and assay bioactivity using radioligand binding assays .
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Data Validation : If NMR data conflicts with density functional theory (DFT)-predicted shifts, re-evaluate solvent effects, tautomerism, or crystal packing artifacts. Cross-validate with 2D NMR (COSY, NOESY) and single-crystal X-ray analysis .
- Methodology : Use software like Gaussian or ORCA for DFT calculations, ensuring basis sets (e.g., B3LYP/6-31G*) match experimental conditions .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of 2--Tolyl-pyrrolidine derivatives?
- In Silico Modeling : Apply tools like SwissADME to predict LogP, blood-brain barrier permeability, and cytochrome P450 interactions. Validate with in vitro assays (e.g., Caco-2 cell permeability) .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins, focusing on hydrogen bonding and π-π stacking with the aromatic ring .
Methodological Considerations
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize assays that differentiate stereoisomers if chirality impacts bioactivity .
- Data Collection : Use standardized protocols (e.g., USP guidelines) for reproducibility. Document solvent purity, temperature, and instrumentation calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



